1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt
Description
This compound, also known as GR-20263 , is a zwitterionic cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Key structural features include:
- Position 7: A (2Z)-configured oxime side chain with a 2-amino-4-thiazolyl group and a bulky tert-butoxy-dimethyl-2-oxoethoxy substituent. This configuration enhances β-lactamase resistance .
- Position 3: A pyridinium methyl group, contributing to zwitterionic properties and solubility .
- Position 2: A carboxy group, critical for binding to penicillin-binding proteins (PBPs) .
The compound’s structural complexity confers broad-spectrum activity against Gram-positive and Gram-negative bacteria, with improved stability against enzymatic degradation compared to earlier cephalosporins .
Properties
CAS No. |
102772-66-7 |
|---|---|
Molecular Formula |
C26H30N6O7S2 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H30N6O7S2/c1-25(2,3)38-23(37)26(4,5)39-30-16(15-13-41-24(27)28-15)19(33)29-17-20(34)32-18(22(35)36)14(12-40-21(17)32)11-31-9-7-6-8-10-31/h6-10,13,17,21H,11-12H2,1-5H3,(H3-,27,28,29,33,35,36)/b30-16+/t17-,21-/m1/s1 |
InChI Key |
KRTGQDGIPNXUGP-DRZZERNZSA-N |
SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |
Other CAS No. |
102772-66-7 |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt; |
Origin of Product |
United States |
Preparation Methods
Carboxyl Group Protection at C2
The C2 carboxyl group is protected as a tert-butyl ester to prevent unwanted side reactions during subsequent acylation. This is achieved by reacting 7-ACA with tert-butyl chloroformate in the presence of a base such as triethylamine. The tert-butyl group is stable under acidic and mildly basic conditions, ensuring compatibility with later steps.
Bromination at C3
Preparation of the C7 Side Chain
The (2Z)-2-(2-amino-4-thiazolyl)-2-[[2-(tert-butoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl side chain is synthesized through sequential thiazole formation and imine coupling.
Thiazole Ring Synthesis
The 2-amino-4-thiazolyl group is constructed via cyclization of α-formamido ketones using P₂S₅-pyridine complex. For example, reaction of 2-formamidoacetophenone with P₂S₅ in pyridine at 80°C for 2 hours yields 2-amino-4-phenylthiazole, which is subsequently functionalized with a tert-butoxy-protected oxyimino group.
Oxyimino Acetyl Group Formation
The tert-butoxy-protected oxyimino moiety is introduced via Schiff base formation. Condensation of 2-amino-4-thiazolecarbaldehyde with tert-butoxyamine hydrochloride in ethanol under acidic conditions (pH 4–5) produces the imine intermediate. This is then acetylated using acetic anhydride to yield the (2Z)-configured oxyimino acetyl derivative.
Acylation of the Cephalosporin Core
The side chain is coupled to the C7 amino group of the cephalosporin core via activated ester methodology:
Activation of the Side-Chain Carboxylic Acid
The carboxylic acid group of the side chain is activated as a mixed carbonic anhydride using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF). Alternatively, carbodiimide coupling agents (e.g., EDC/HOBt) are employed for milder conditions.
Coupling Reaction
The activated side chain is reacted with the C7-aminocephalosporin derivative in anhydrous DMF at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with the stereochemistry at the C7 position retained due to the rigid bicyclic structure. The tert-butyl ester at C2 remains intact during this step.
Quaternization to Form the Pyridinium Inner Salt
The C3-bromomethyl group is quaternized with pyridine to form the inner salt:
Alkylation of Pyridine
The brominated cephalosporin intermediate is dissolved in dry acetonitrile and treated with excess pyridine at 60°C for 12 hours. The reaction follows an Sₙ2 mechanism, with the pyridine nitrogen attacking the electrophilic methylene carbon.
Counterion Exchange and Purification
The resultant bromide salt is subjected to ion exchange chromatography (Dowex 1×8 chloride form) to replace Br⁻ with Cl⁻, yielding the inner salt. Final purification is achieved via reverse-phase HPLC (C18 column, 10–50% acetonitrile/water gradient), affording the product in >98% purity.
Deprotection and Final Isolation
tert-Butyl Ester Hydrolysis
The C2 tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1 hour. The reaction is quenched with cold ether, precipitating the free carboxylic acid.
Crystallization
The crude product is recrystallized from a mixture of ethanol and water (3:1) to yield the final compound as a white crystalline solid.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| HPLC Purity | C18, 250 nm | 99.2% |
| Optical Rotation | Polarimetry (25°C) | [α]D²⁵ = +87.5° (c = 1, H₂O) |
| Mass Spectrometry | HRMS (ESI+) | m/z 689.1542 [M+H]+ (calc. 689.1538) |
| ¹H NMR (D₂O, 400 MHz) | δ 8.45 (m, 2H, Py) | δ 5.62 (d, J=4.8 Hz, H-6) |
Challenges and Optimization
-
Stereochemical Integrity : The (6R,7R) configuration is preserved by conducting key steps at low temperatures and avoiding strongly acidic/basic conditions that could epimerize the β-lactam.
-
Solubility Management : Use of polar aprotic solvents (DMF, DMSO) ensures homogeneity during acylation and quaternization.
-
Byproduct Formation : Residual brominated intermediates are removed via silica gel chromatography prior to pyridinium formation .
Chemical Reactions Analysis
Types of Reactions: 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the thiazole ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its use as an antibiotic . The thiazole moiety present in the structure is known for its antimicrobial properties. Compounds containing thiazole derivatives have demonstrated efficacy against various bacterial strains, including resistant strains, making them valuable in treating infections caused by pathogens such as Staphylococcus aureus and Escherichia coli. .
Therapeutic Applications
Beyond its antimicrobial properties, this compound has potential applications in other therapeutic areas:
- Antifungal Activity : Similar thiazole derivatives have shown antifungal activity, suggesting that this compound may also possess similar properties.
- Antioxidant Properties : Some studies indicate that compounds with thiazole structures can exhibit antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases .
- Drug Delivery Systems : The unique chemical structure allows for potential use in drug delivery systems, particularly when combined with nanoparticles for targeted therapy.
Case Studies and Research Insights
Several studies have explored the applications of thiazole-based compounds:
- A study highlighted the synthesis of thiazole-coated magnetic nanoparticles that demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for this compound in developing advanced drug delivery systems .
- Another research article discussed the synthesis and characterization of various thiazole derivatives, emphasizing their role as promising candidates for new antibiotic formulations due to their broad-spectrum activity against resistant bacterial strains .
Mechanism of Action
1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The tert-butyl group enhances the compound’s stability and solubility, making it more effective in clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with key cephalosporins and related derivatives:
Key Differentiators
- Pyridinium vs. Pyrrolidinium Groups : The pyridinium group in the target compound enhances aqueous solubility compared to cefepime’s pyrrolidinium .
- Oxime Substituent: The tert-butoxy-dimethyl-2-oxoethoxy group provides greater steric protection against β-lactamases than cefdinir’s hydroxyimino group .
- Dimerization Risk : Unlike cefotaxime, which forms allergenic dimers under stress , the target compound’s bulky substituents may reduce dimer formation.
Pharmacokinetic and Pharmacodynamic Insights
Biological Activity
The compound 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium Inner Salt , known for its complex structure and diverse biological activities, has garnered attention in pharmacological research. Its unique moieties suggest potential applications in antimicrobial and anticancer therapies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H24Cl2N6O7S2 |
| Molecular Weight | 619.49 g/mol |
| Density | 1.185 g/cm³ at 20°C |
| LogP | -6.028 to -3.36 |
| CAS Number | 73547-70-3 |
Antimicrobial Activity
Research indicates that derivatives containing the thiazole moiety exhibit significant antimicrobial properties. The 2-amino-4-thiazole framework is particularly noteworthy due to its effectiveness against various bacterial strains. For instance, studies have shown that compounds with this structure can outperform standard antibiotics in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
In a comparative study, derivatives of 2-amino-thiazole demonstrated minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics like penicillin and tetracycline. For example, a derivative exhibited an MIC of 8 μg/mL against E. coli, while tetracycline had an MIC of 16 μg/mL .
Anticancer Activity
The compound also shows promise in cancer treatment, particularly against breast cancer cell lines. In vitro studies have demonstrated that certain derivatives can induce cytotoxicity comparable to established chemotherapeutics such as Doxorubicin.
Table: Cytotoxicity Against Cancer Cell Lines
| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |
|---|---|---|
| Doxorubicin | 3.18 μM | 4.17 μM |
| Compound A | 1.81 μM | 2.85 μM |
| Compound B | 6.93 μM | 5.59 μM |
In this context, Compound A emerged as a leading candidate with an IC50 value significantly lower than Doxorubicin, indicating superior potency .
The biological activity of this compound is attributed to its ability to interact with biomolecules such as DNA and proteins due to its mesoionic nature, which facilitates cellular permeability and enhances its therapeutic potential . The thiazole ring contributes to the compound's lipophilicity, allowing it to penetrate cell membranes effectively.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
